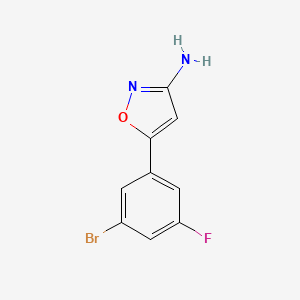

5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2O |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

5-(3-bromo-5-fluorophenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C9H6BrFN2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |

InChI Key |

DLXWCCWOJWVCCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=CC(=NO2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Bromo 5 Fluorophenyl Isoxazol 3 Amine and Its Analogues

Strategies for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is a cornerstone of synthetic organic chemistry, with several reliable methods available. For compounds like 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine, the choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

One of the most powerful and versatile methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (acting as a 1,3-dipole) and a dipolarophile, such as an alkyne or an alkene. nih.gov This reaction is a cornerstone of heterocyclic synthesis due to its high efficiency and predictability. The reaction of a nitrile oxide with an alkyne directly yields a substituted isoxazole.

Nitrile oxides are highly reactive and unstable intermediates that are typically generated in situ to be trapped by a dipolarophile. The two most prevalent methods for their generation involve the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl halides.

The in situ generation from aldoximes is frequently achieved by oxidation. Common oxidizing agents include N-chlorosuccinimide (NCS) in the presence of a base like triethylamine (B128534) (Et₃N) or the use of reagents such as oxone. The dehydrohalogenation of hydroximoyl chlorides (chloroximes) using a mild base, for instance, sodium bicarbonate (NaHCO₃), is another widely employed and effective strategy. nih.gov

Table 1: Common Methods for In Situ Generation of Nitrile Oxides

| Precursor | Reagents | Conditions | Reference |

|---|---|---|---|

| Aldoxime | N-Chlorosuccinimide (NCS), Triethylamine (Et₃N) | Organic solvent, 0 °C to room temperature | nih.gov |

| Aldoxime | Oxone | Aqueous medium, room temperature | nih.gov |

The structure of the final isoxazole is determined by the specific nitrile oxide and dipolarophile used. To synthesize a 3-amino-5-arylisoxazole, two primary regioselective pathways can be envisioned. The first involves the reaction of a 3-bromo-5-fluorobenzonitrile (B1333829) oxide (generated from 3-bromo-5-fluorobenzaldehyde (B68483) oxime) with a dipolarophile that can provide the 3-amino functionality, such as an ynamine or cyanamide.

The second, more common approach, involves the reaction of a nitrile oxide precursor to the amino group with a substituted alkyne. For instance, reacting an in situ generated nitrile oxide with a terminal alkyne like 1-bromo-3-ethynyl-5-fluorobenzene (B1414089) would regioselectively yield the desired 3,5-disubstituted isoxazole. The regioselectivity of these cycloadditions is a critical aspect, with Frontier Molecular Orbital (FMO) theory often being used to predict the outcome. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which favors the formation of the 3,5-disubstituted isomer. chesci.com

Table 2: Examples of Dipolarophiles in Isoxazole Synthesis

| Nitrile Oxide (R¹-CNO) | Dipolarophile (R²-C≡C-R³) | Predominant Isoxazole Product |

|---|---|---|

| Aryl | Terminal Alkyne (H) | 3-Aryl-5-R³-isoxazole |

| Aryl | Ynamine (NR₂) | 3-Aryl-5-amino-isoxazole |

The 1,3-dipolar cycloaddition of nitrile oxides is widely accepted to proceed through a concerted, pericyclic mechanism. chesci.com This means the two new sigma bonds that form the five-membered ring are formed simultaneously in a single transition state. This concerted pathway is consistent with the high stereospecificity observed when using alkene dipolarophiles. beilstein-journals.org

While stepwise mechanisms involving diradical or zwitterionic intermediates have been considered, computational studies and experimental evidence strongly support the concerted pathway for most common dipolarophiles. scielo.brresearchgate.netnih.gov The reaction is classified as a (π4s + π2s) cycloaddition, where the 4 π-electrons of the nitrile oxide react with the 2 π-electrons of the alkyne in a suprafacial manner on both components. chesci.com

Cycloisomerization of α,β-Acetylenic Oximes

An alternative route to isoxazoles is the cycloisomerization of α,β-acetylenic oximes. This method provides a pathway to selectively synthesize 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by choosing the appropriate substituents on the acetylenic oxime precursor. thieme-connect.comresearchgate.net The reaction is typically catalyzed by transition metals, with gold(III) chloride (AuCl₃) being a particularly effective catalyst that promotes the reaction under moderate conditions to give products in good to excellent yields. thieme-connect.comorganic-chemistry.orgthieme-connect.com This methodology allows for the construction of the isoxazole ring from a linear precursor through an intramolecular cyclization process. ias.ac.in

Condensation Reactions and Other Cyclization Approaches

Condensation reactions provide a classical and highly effective alternative to cycloaddition for the synthesis of isoxazoles. A prominent method involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or a synthetic equivalent.

For the specific synthesis of 3-aminoisoxazoles, the key precursor is a β-ketonitrile. The reaction of a β-ketonitrile, such as 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile, with hydroxylamine can lead to two possible regioisomers: the desired 3-aminoisoxazole (B106053) or the isomeric 5-aminoisoxazole. The outcome of this reaction is highly dependent on the reaction conditions, particularly pH and temperature.

Detailed studies have shown that regioselectivity can be precisely controlled. The synthesis of 3-aminoisoxazoles is favored when the reaction is conducted under weakly basic or near-neutral conditions (pH 7-8) and at lower temperatures (typically ≤45 °C). google.com Under these conditions, hydroxylamine preferentially attacks the nitrile carbon. Conversely, at higher pH (>8) and elevated temperatures (e.g., 100 °C), the reaction favors attack at the ketone carbonyl, leading to the formation of the 5-aminoisoxazole isomer. rsc.org This pH- and temperature-dependent regiocontrol is a critical tool for the selective synthesis of aminoisoxazole isomers. nih.govresearchgate.net

Table 3: Regiocontrol in the Synthesis of Aminoisoxazoles from β-Ketonitriles

| pH Range | Temperature | Predominant Site of Nucleophilic Attack | Product | Reference |

|---|---|---|---|---|

| 7 - 8 | ≤ 45 °C | Nitrile | 3-Aminoisoxazole | google.com |

Other cyclization strategies include the reaction of primary nitro compounds with alkynes and the [4+1] cycloaddition of isocyanides with α-haloketone oximes.

Metal-Catalyzed Synthetic Routes for Isoxazole Derivatives

The synthesis of substituted isoxazoles, including 5-aryl-3-aminoisoxazoles, can be significantly enhanced through the use of transition metal catalysis. These methods are often employed to avoid harsh reaction conditions that could degrade the sensitive isoxazole ring researchgate.net. Catalytic systems based on metals like palladium, nickel, and copper are instrumental in forming key carbon-carbon and carbon-nitrogen bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the C-5 arylation of the isoxazole core. This strategy typically involves the reaction of a 5-halo-isoxazole derivative with an arylboronic acid in the presence of a palladium catalyst and a base. Similarly, nickel-catalyzed cross-coupling reactions have emerged as effective alternatives, particularly for the amination of aryl electrophiles, which can be adapted for the synthesis of aminoisoxazoles nih.gov. These reactions benefit from a wide range of available ligands that can be tuned to optimize reaction efficiency and yield. For instance, N-heterocyclic carbene (NHC) ligands have been shown to be uniquely effective in facilitating certain nickel-catalyzed amination reactions nih.gov.

Direct C-H arylation is another advanced metal-catalyzed strategy that forges the C-5 aryl bond by directly activating a C-H bond on the isoxazole ring, coupling it with an aryl halide researchgate.netnih.gov. This approach is highly atom-economical as it avoids the pre-functionalization of the isoxazole ring.

Table 1: Overview of Metal-Catalyzed Reactions for Isoxazole Synthesis

| Reaction Type | Metal Catalyst | Typical Substrates | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | 5-Haloisoxazole + Arylboronic acid | High functional group tolerance, commercially available reagents. |

| Negishi Coupling | Palladium or Nickel | 5-Haloisoxazole + Arylzinc reagent | High reactivity, useful for complex fragments. |

| Buchwald-Hartwig Amination | Palladium or Copper | 3-Haloisoxazole + Amine | Direct formation of the C-3 amino bond. |

| Direct C-H Arylation | Palladium | Isoxazole + Aryl halide | High atom economy, reduces synthetic steps. researchgate.netnih.gov |

Introduction of the 3-Bromo-5-fluorophenyl Moiety

The synthesis of the target compound requires the specific incorporation of a 3-bromo-5-fluorophenyl group at the C-5 position of the isoxazole ring. This can be accomplished either by attaching the pre-formed aryl group to the isoxazole core or by constructing the isoxazole ring from a building block that already contains this aryl moiety.

Functionalization Strategies for Aryl Substituents on the Isoxazole Core

Beyond the metal-catalyzed methods discussed previously, classical synthetic routes are widely used for constructing the 5-arylisoxazole scaffold. A predominant method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov To synthesize a 5-arylisoxazole, an aryl-substituted alkyne is reacted with a nitrile oxide generated in situ.

Perhaps the most common and versatile approach involves the condensation of a substituted acetophenone (B1666503) with an aldehyde to form an α,β-unsaturated ketone, known as a chalcone (B49325). researchgate.net This chalcone intermediate is then cyclized by reacting with hydroxylamine hydrochloride, typically in an alkaline medium, to yield the corresponding 5-arylisoxazoline, which can be subsequently oxidized to the isoxazole. researchgate.net For the synthesis of this compound, this would involve starting with 3-bromo-5-fluoroacetophenone.

Table 2: Comparison of Key Synthetic Strategies for 5-Arylisoxazoles

| Strategy | Description | Starting Materials Example |

|---|---|---|

| Chalcone Cyclization | Base-catalyzed condensation of an aryl ketone and aldehyde, followed by cyclization with hydroxylamine. researchgate.net | 3-Bromo-5-fluoroacetophenone, Ethyl formate, Hydroxylamine |

| [3+2] Cycloaddition | 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. nih.govrsc.org | (3-Bromo-5-fluorophenyl)acetylene, Chlorooximinoacetate |

| Cross-Coupling | Metal-catalyzed reaction between a C-5 functionalized isoxazole and an aryl partner. | 5-Bromoisoxazol-3-amine, (3-Bromo-5-fluorophenyl)boronic acid |

Halogenation and Fluorination Techniques in Directed Synthesis

The 3-bromo-5-fluorophenyl precursor is a key starting material whose synthesis relies on established aromatic functionalization techniques. The introduction of bromine and fluorine substituents onto the phenyl ring is governed by the directing effects of the groups already present. Synthesis of this synthon often begins with a commercially available substituted aniline (B41778) or benzene (B151609) derivative.

For example, starting with 3-fluoroaniline, electrophilic bromination using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid would likely lead to bromination at the positions ortho and para to the activating amino group. To achieve the desired 3-bromo-5-fluoro pattern, a multi-step sequence involving protection of the amine, directed ortho-metalation, or Sandmeyer-type reactions on a precursor like 3,5-dibromoaniline (B181674) might be necessary. Modern fluorination methods, employing electrophilic fluorinating agents, can also be used to introduce fluorine at a late stage in the synthesis of the aryl precursor.

Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound allows for extensive modification at two primary sites: the C-3 amino group and the substituents on the C-5 phenyl ring.

Derivatization at the C-3 Amino Group

The primary amino group at the C-3 position is a versatile handle for chemical modification. It readily undergoes standard amine reactions to produce a wide array of derivatives.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides).

Sulfonylation: Treatment with sulfonyl chlorides provides the corresponding sulfonamides. The synthesis of the antibacterial drug sulfamethoxazole (B1682508) is a well-known example of this type of derivatization on a 3-aminoisoxazole core. researchgate.net

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination, involving condensation with an aldehyde or ketone followed by reduction, is a more controlled method for producing N-mono or N,N-di-alkylated analogues.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates affords the corresponding urea or thiourea derivatives.

A novel two-step procedure for creating 3-aminoisoxazoles involves the reaction of 3-bromoisoxazolines with various amines, followed by an oxidation step to aromatize the ring, yielding the N-substituted 3-aminoisoxazole products in high yield. researchgate.net

Table 3: Examples of Derivatization at the C-3 Amino Group

| Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|

| Acid Chloride | Acetyl chloride | Amide (-NHCOCH₃) |

| Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide (-NHSO₂Ph) |

| Aldehyde (reductive amination) | Formaldehyde / NaBH₃CN | N-Methylamine (-NHCH₃) |

| Isocyanate | Phenyl isocyanate | Urea (-NHCONHPh) |

Modifications of the Phenyl Ring Substituents (e.g., positional isomerism, halogen variations)

This modular approach enables the creation of analogues with:

Positional Isomerism: Moving the bromo and fluoro substituents to other positions on the phenyl ring (e.g., 2-bromo-4-fluorophenyl).

Halogen Variations: Replacing bromine or fluorine with other halogens like chlorine or iodine.

Non-halogen Substituents: Introducing other functional groups such as methyl, methoxy, or nitro groups.

Table 4: Synthesis of Phenyl Ring Analogues via Substituted Precursors

| Aryl Precursor Example | Corresponding Final Analogue |

|---|---|

| 3,5-Dichloroacetophenone | 5-(3,5-Dichlorophenyl)isoxazol-3-amine |

| (4-Fluorophenyl)acetylene | 5-(4-Fluorophenyl)isoxazol-3-amine |

| (3-Bromo-4-chlorophenyl)boronic acid | 5-(3-Bromo-4-chlorophenyl)isoxazol-3-amine |

Variations in the Isoxazole Core Substitutions

The functionalization of the isoxazole core allows for the synthesis of a diverse range of analogues of this compound. Methodologies have been developed to introduce substituents at the 4- and 5-positions of the isoxazole ring, enabling the exploration of structure-activity relationships for various applications.

One prominent strategy for creating highly substituted isoxazoles involves the use of palladium-catalyzed cross-coupling reactions. This approach typically starts with a pre-functionalized isoxazole, such as a 4-iodoisoxazole (B1321973), which can be synthesized through the iodocyclization of O-methyloximes of 2-alkyn-1-ones. nih.gov These 4-iodoisoxazoles serve as versatile intermediates that can undergo various palladium-catalyzed reactions, including Suzuki, Sonogashira, and Heck couplings, to introduce a wide array of substituents at the C4 position. nih.gov This methodology has been adapted for parallel synthesis to generate libraries of 3,4,5-trisubstituted isoxazoles. nih.gov

For instance, a 4-iodoisoxazole intermediate can be coupled with different boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or alkenes (Heck coupling) to introduce diverse functional groups at the 4-position. A general scheme for this approach is depicted below:

Scheme 1: Palladium-Catalyzed Synthesis of 4-Substituted Isoxazoles

A study by Waldo and Larock details the synthesis of a 51-member library of 3,4,5-trisubstituted isoxazoles using this palladium-catalyzed approach, with an average yield of 49% and high purity. nih.gov This demonstrates the robustness of this method for creating structural diversity around the isoxazole core.

Another approach for synthesizing substituted isoxazoles is through a one-pot, four-component reaction, which can also be sequentially catalyzed by palladium. This method can be used to create biaryl-substituted isoxazoles by concatenating a Sonogashira coupling, a cyclocondensation, and a Suzuki coupling. mdpi.com

The regioselective synthesis of 3-arylamino- and 5-arylaminoisoxazoles can be achieved from enaminones by carefully selecting the reaction conditions. Treating enaminones with aqueous hydroxylamine in DMF at 100 °C typically yields 3-arylaminoisoxazoles. nih.govacs.org In contrast, using aqueous hydroxylamine in the presence of a base like KOH and a phase-transfer catalyst such as TBAB in water under reflux leads to the formation of 5-arylaminoisoxazoles. nih.govacs.org

The following table summarizes various synthetic approaches to substituted isoxazoles, highlighting the diversity of achievable substitutions.

| Methodology | Starting Materials | Key Reagents/Catalysts | Resulting Substitution Pattern | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 4-Iodoisoxazoles, Boronic acids/Alkynes/Alkenes | Palladium catalyst (e.g., Pd(PPh3)4) | 3,4,5-Trisubstituted | nih.gov |

| Four-Component Synthesis | Aroyl chlorides, Terminal alkynes, Hydroxylamine, Boronic acids | Palladium catalyst | 3,5-Biaryl-substituted | mdpi.com |

| Regioselective Synthesis from Enaminones | Enaminones, Hydroxylamine | DMF or KOH/TBAB | 3-Amino- or 5-Aminoisoxazoles | nih.govacs.org |

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including isoxazoles. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key green chemistry techniques applied to isoxazole synthesis is the use of microwave irradiation. tsijournals.comresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. For example, the synthesis of Schiff bases from 3-amino-5-methyl isoxazole, which traditionally requires several hours of refluxing, can be completed in as little as 30 seconds under microwave irradiation, with yields increasing from 70-81% to 90-95%. tsijournals.com

Another sustainable approach involves the use of alternative and greener solvent systems. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully employed for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles. core.ac.uk These solvents are often biodegradable, have low toxicity, and can be recycled and reused multiple times without a significant drop in reaction yield. core.ac.uk The synthesis in DES has been shown to be scalable to the gram scale. core.ac.uk Furthermore, conducting reactions in water, a benign and abundant solvent, is a highly desirable green chemistry practice. The synthesis of 3,4,5-trisubstituted isoxazoles has been reported in water under mild basic conditions at room temperature via a [3+2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds. nih.gov

The development of catalyst-free and metal-free reactions is another important aspect of green isoxazole synthesis. For instance, the synthesis of 5-fluoroalkyl-substituted isoxazoles has been achieved through a one-pot, metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes. nih.gov

The following table provides an overview of some green chemistry approaches for the synthesis of isoxazole derivatives.

| Green Chemistry Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Synthesis of isoxazole Schiff bases | tsijournals.comresearchgate.net |

| Use of Deep Eutectic Solvents (DES) | Recyclable and biodegradable solvent system | One-pot synthesis of 3,5-disubstituted isoxazoles | core.ac.uk |

| Aqueous Synthesis | Use of water as a green solvent | Synthesis of 3,4,5-trisubstituted isoxazoles | nih.gov |

| Metal-Free Cycloaddition | Avoids the use of potentially toxic metal catalysts | Synthesis of 5-fluoroalkyl-substituted isoxazoles | nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy would be the primary technique to identify the arrangement of hydrogen atoms in the 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine molecule. A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the isoxazole (B147169) ring, the phenyl ring, and the amine group.

Amine Protons (-NH₂): A broad singlet would be anticipated for the two amine protons. Its chemical shift can vary depending on the solvent and concentration.

Isoxazole Ring Proton: A singlet corresponding to the single proton at the C4 position of the isoxazole ring would be expected.

Phenyl Ring Protons: The 3-bromo-5-fluorophenyl group has three aromatic protons. Due to the substitution pattern, complex splitting patterns (e.g., doublet of doublets, triplets) would arise from spin-spin coupling between these protons and with the fluorine atom.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Identification

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the structure.

Isoxazole Ring Carbons: Three signals would correspond to the carbons of the isoxazole ring. The carbon bearing the amine group (C3) and the carbon attached to the phenyl ring (C5) would appear at characteristic chemical shifts.

Phenyl Ring Carbons: Six signals would be expected for the carbons of the phenyl ring. The carbons directly bonded to the bromine and fluorine atoms would show characteristic shifts and coupling (in the case of C-F coupling).

A hypothetical data table for the expected ¹³C NMR shifts is presented below.

| Atom | Predicted Chemical Shift (ppm) |

| C3 (Isoxazole) | ~160-170 |

| C4 (Isoxazole) | ~90-100 |

| C5 (Isoxazole) | ~165-175 |

| C1' (Phenyl) | ~130-140 |

| C2' (Phenyl) | ~110-120 (JC-F) |

| C3' (Phenyl, C-Br) | ~120-125 |

| C4' (Phenyl) | ~125-135 |

| C5' (Phenyl, C-F) | ~160-165 (JC-F) |

| C6' (Phenyl) | ~115-125 (JC-F) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, confirming the connectivity of protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms by correlating ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connection between the phenyl ring and the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, helping to confirm the spatial arrangement of the substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₉H₆BrFN₂O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Fragmentation Pattern Analysis for Structural Information

In MS, molecules are ionized and can break apart into smaller fragments. The pattern of these fragments is unique to the molecular structure and can be used to confirm the identity of the compound. The fragmentation of this compound would likely involve cleavage of the isoxazole ring and loss of substituents from the phenyl ring. Analysis of these fragment ions would provide valuable evidence to support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. The resulting IR spectrum is a unique "fingerprint" of the molecule.

For this compound, IR spectroscopy would be utilized to confirm the presence of its key functional groups. Based on its structure, a theoretical IR spectrum would be expected to exhibit several characteristic absorption bands.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3400-3250 | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C=N (Isoxazole Ring) | 1650-1550 | Stretching |

| C=C (Aromatic Ring) | 1600-1450 | Stretching |

| C-O (Isoxazole Ring) | 1250-1020 | Stretching |

| C-F (Aryl Fluoride) | 1250-1000 | Stretching |

| C-Br (Aryl Bromide) | 1070-1030 | Stretching |

The presence of sharp peaks in the 3400-3250 cm⁻¹ region would be indicative of the primary amine (-NH₂) group. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The characteristic stretches of the isoxazole and phenyl rings (C=N and C=C) would be observed in the 1650-1450 cm⁻¹ region. Finally, the presence of the halogen substituents would be confirmed by absorption bands corresponding to C-F and C-Br stretching in the fingerprint region of the spectrum.

X-ray Crystallography for Solid-State Molecular Structure Determination

To perform this analysis, a high-quality single crystal of this compound would be required. This crystal would be irradiated with a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate a detailed model of the crystal lattice and the molecular structure.

While specific crystallographic data for this compound is not publicly available, a successful analysis would yield precise atomic coordinates. This data would confirm the planar nature of the isoxazole and phenyl rings and determine the relative orientation of these two rings. Furthermore, it would provide exact measurements of all bond lengths and angles, such as the C-Br, C-F, and the bonds within the isoxazole heterocycle. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, would also be elucidated.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities, such as starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment in the pharmaceutical and chemical industries. It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical HPLC method for analyzing this compound would likely employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. Detection would most commonly be performed using a UV detector set to a wavelength where the aromatic system of the molecule strongly absorbs.

The result of an HPLC analysis is a chromatogram, which plots the detector response versus time. For a pure sample of this compound, the chromatogram would show a single major peak at a characteristic retention time. The area of this peak would be proportional to the purity of the compound, typically expressed as a percentage of the total peak area.

Illustrative HPLC Purity Data Table:

| Sample ID | Retention Time (min) | Peak Area | Purity (%) |

| Batch 1 | 4.25 | 125800 | 99.8 |

| Batch 2 | 4.26 | 119500 | 99.7 |

Please note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. Given the structure of this compound, it may be amenable to GC-MS analysis, possibly after derivatization of the amine group to increase its volatility.

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer measures the mass-to-charge ratio of the resulting ions, providing a mass spectrum that can be used for structural identification.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a key identifier for brominated compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

There are no specific quantum chemical calculations reported in the scientific literature for 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine. Studies on analogous compounds demonstrate the potential of these methods.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbitals

No dedicated Density Functional Theory (DFT) studies detailing the electronic structure or molecular orbitals of this compound are available. For other substituted isoxazoles and bromophenyl compounds, DFT calculations, often using functionals like B3LYP with various basis sets, are standard for optimizing molecular geometry and calculating electronic properties. acu.edu.innih.govdntb.gov.ua

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in published research. This type of analysis is crucial as the HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity.

Prediction of Chemical Reactivity Descriptors (e.g., hardness, electronegativity, electrophilicity)

There are no published predictions of chemical reactivity descriptors for this compound. These descriptors, which include chemical hardness, potential, electronegativity, and electrophilicity, are typically derived from HOMO and LUMO energies to quantify the reactive behavior of a molecule. researchgate.net

Conformational Analysis and Stability

A formal conformational analysis to determine the most stable geometric isomers and rotational conformers of this compound has not been reported. Such studies are vital for understanding how the molecule's three-dimensional shape influences its interactions and properties.

Theoretical Investigations of Reaction Mechanisms and Regioselectivity in Synthesis

While the synthesis of various 5-aminoisoxazoles and other substituted isoxazoles has been described, theoretical investigations into the specific reaction mechanisms and regioselectivity for the synthesis of this compound are absent from the literature. researchgate.netmdpi.comresearchgate.net Such studies would typically involve calculating the transition state energies for different reaction pathways to predict the most likely synthetic outcome.

Molecular Modeling and Simulation

No molecular modeling or simulation studies for this compound have been published. Molecular modeling is often used to explore interactions with biological targets, such as in molecular docking studies, but these have not been performed or reported for this compound. researchgate.netmdpi.commdpi.com

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule drug candidate to its protein target.

No published studies were found that predict the binding modes or calculate the binding affinities of this compound with any specific molecular targets. Research on other bromo-phenyl isoxazole (B147169) or triazole analogs has explored targets like tubulin and various enzymes, but these findings cannot be directly extrapolated to the subject compound due to differences in the heterocyclic core and substitution patterns which critically influence binding interactions.

Without molecular docking simulations, the key amino acid residues that might be involved in forming hydrogen bonds, halogen bonds, or hydrophobic interactions with this compound within a protein's active site remain unidentified.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. They are used to assess the stability of a ligand-protein complex predicted by molecular docking.

There is no available research detailing MD simulations performed on complexes involving this compound. Therefore, any potential conformational changes this ligand might induce upon binding to a target protein are unknown.

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of a ligand to a protein. No studies employing these methods for this compound were found in the scientific literature.

In Silico Prediction of Theoretical Pharmacokinetic Properties

In silico tools are widely used to predict the pharmacokinetic properties of compounds, including their Absorption, Distribution, Metabolism, and Excretion (ADME). These predictions help in the early assessment of a compound's drug-likeness.

The prediction of ADME properties is a critical step in evaluating the potential of a chemical entity as a therapeutic agent. These computational models assess parameters such as intestinal absorption, blood-brain barrier penetration, and metabolic stability.

Based on an extensive search of scientific databases and literature, there are no published studies presenting the theoretical ADME profile for this compound.

Theoretical bioavailability assessments estimate the fraction of an administered dose of a compound that reaches the systemic circulation. These predictions are often based on physicochemical properties and adherence to established principles like Lipinski's Rule of Five.

No theoretical bioavailability assessments for this compound have been reported in the peer-reviewed scientific literature.

Structure Activity Relationship Sar Studies and Molecular Target Interactions

Design Principles for SAR Studies on Isoxazole (B147169) Derivatives

The design of SAR studies for isoxazole derivatives is guided by established principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The isoxazole ring is a versatile scaffold due to its unique electronic and structural characteristics, which allow for diverse biological interactions. acs.orgmdpi.com Key design strategies involve modifying substituents at various positions of the isoxazole core and employing bioisosteric replacement. acs.orgnih.gov

A primary design principle is the strategic modification of substituents on the isoxazole ring to improve biological activity and selectivity. acs.orgresearchgate.net The isoxazole ring system facilitates the modification of these substituents, and its weak nitrogen-oxygen bond can be a candidate for ring cleavage reactions, making it a valuable synthetic intermediate. researchgate.netnih.gov For instance, in the development of p38 MAP kinase inhibitors, the isoxazole ring has been successfully used as a bioisosteric replacement for the imidazole (B134444) ring found in earlier inhibitors, demonstrating comparable or improved activity. nih.gov This approach of replacing one structural motif with another that has similar properties is a common strategy to optimize lead compounds. acs.org

Another key principle is the regioselective synthesis to control the placement of functional groups, such as the amino group at the C3 or C5 position. The synthesis of 3-amino versus 5-amino isoxazoles can be directed by controlling reaction conditions like pH and temperature, which is crucial as the position of this group can significantly impact target binding and activity. organic-chemistry.orgnih.gov Furthermore, combining the isoxazole core with other pharmacologically active fragments, a strategy known as molecular hybridization, is used to create compounds with potentially synergistic or enhanced activities. acs.org Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are integral to the design process, helping to predict how structural changes will affect target engagement and to rationalize observed biological data. nih.govnih.gov

Investigation of Molecular Targets and Ligand Engagement

Investigations into the molecular targets for the 3-amino-5-arylisoxazole scaffold, to which 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine belongs, have pointed towards several families of proteins, primarily protein kinases and cytoskeletal components. While direct binding data for this specific compound is not extensively available, studies on closely related analogs provide significant insights into its potential molecular interactions.

The isoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of enzymes, particularly kinases. ed.ac.uk Derivatives of this scaffold have been identified as inhibitors of several key enzymes involved in cellular signaling and disease progression.

Kinase Inhibition:

p38 MAP Kinase: Substituted isoxazoles have been developed as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory cytokine production. nih.gov SAR studies on these compounds revealed that specific substitutions on the isoxazole ring could yield inhibitors with low nanomolar potency, comparable to established imidazole-based inhibitors. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The isoxazole core is also present in inhibitors of VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels required for tumor growth. nih.govresearchgate.net QSAR and molecular docking studies suggest that isoxazole derivatives can bind effectively to the ATP-binding site of VEGFR-2, with interactions stabilized by key amino acid residues like Cys919, Asp1046, and Glu885. nih.govresearchgate.net

c-Met Kinase: A series of compounds featuring a 3-amino-benzo[d]isoxazole scaffold were evaluated as inhibitors of the c-Met tyrosine kinase, a target in cancer therapy. Several of these compounds demonstrated potent enzymatic inhibition with IC50 values in the low nanomolar range. nih.gov

Other Enzyme Targets:

Xanthine (B1682287) Oxidase: 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme involved in gout. nih.gov

Tubulin Polymerization: Diarylisoxazoles, particularly 5-aminoisoxazoles, have shown potent antitubulin activity. nih.gov They inhibit tubulin polymerization, disrupt microtubule formation, and cause cell cycle arrest, a mechanism shared by many successful anticancer drugs. nih.gov A study on a close analog, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, also identified tubulin as a likely target through molecular docking. mdpi.com

The table below summarizes the inhibitory activities of various isoxazole derivatives against different enzyme targets.

| Isoxazole Scaffold | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| 3,4,5-Trisubstituted Isoxazoles | p38 MAP Kinase | IC50 values in the nanomolar range | nih.gov |

| Substituted Isoxazoles | VEGFR-2 | Strong binding affinity predicted by docking | nih.govresearchgate.net |

| 3-Amino-benzo[d]isoxazoles | c-Met Kinase | IC50 values as low as 1.8 nM | nih.gov |

| 5-Phenylisoxazole-3-carboxylic acids | Xanthine Oxidase | Potency in micromolar/submicromolar range | nih.gov |

| 5-Amino-3,4-diarylisoxazoles | Tubulin Polymerization | Potent antiproliferative and antimitotic effects | nih.gov |

Beyond enzyme inhibition, isoxazole-containing compounds have been shown to bind to various receptors, modulating their activity. These interactions are typically quantified through radioligand binding assays that measure the affinity of the compound for the receptor.

AMPA Receptors: The isoxazole ring is famously a core component of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), the defining agonist for AMPA-type ionotropic glutamate (B1630785) receptors. nih.gov While the subject compound is structurally distinct from AMPA, this highlights the scaffold's ability to interact with amino acid receptors.

Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt): Trisubstituted isoxazoles have been identified as allosteric inverse agonists of RORγt, a nuclear receptor involved in autoimmune diseases. dundee.ac.uk SAR studies on this series have explored how modifications at different positions of the isoxazole ring affect binding affinity and functional activity. dundee.ac.uk

GABA-A Receptors: Certain isoxazole drugs have been studied for their binding modes to α5 subunit-containing GABA-A receptors, which are targets for neurological and psychiatric conditions. researchgate.net

Computational and biophysical methods are used to profile the specific interactions between isoxazole ligands and their protein targets. Molecular docking studies on analogs of this compound have provided models for its potential binding modes.

For kinase targets like VEGFR-2, the isoxazole core often acts as a scaffold, positioning key substituents to interact with the ATP-binding pocket. Hydrogen bonds with hinge region residues (e.g., the backbone NH of Met109 in p38) are common. mdpi.com The phenyl ring, in this case, the 3-bromo-5-fluorophenyl group, typically occupies a hydrophobic pocket, and its substituents can form additional interactions that enhance affinity and selectivity. mdpi.com

In the case of tubulin, docking studies of the analogous 5-(3-bromophenyl)-triazole suggest that the compound binds to the colchicine-binding site. mdpi.com The interactions observed include hydrogen bonds, often involving the amino group, and halogen bonds formed by the bromine atom with residues such as Cys241 or Val315. mdpi.com The ability of arginine and lysine (B10760008) residues to form cation–π interactions with the aromatic rings of ligands is also a significant factor in protein-ligand binding. rsc.org

Elucidation of Molecular Mechanisms of Action at the Biochemical Level

The molecular mechanism of action for compounds based on the 3-amino-5-arylisoxazole scaffold is directly linked to the function of their molecular targets. By inhibiting key enzymes or modulating receptors, these compounds can disrupt critical cellular pathways.

For kinase inhibitors, the primary mechanism is the competitive inhibition of ATP binding. By occupying the ATP pocket of kinases like p38 MAP kinase or VEGFR-2, isoxazole derivatives prevent the phosphorylation of downstream substrate proteins. nih.gov This blocks the signal transduction cascade responsible for cellular responses such as inflammation (mediated by p38) or angiogenesis (mediated by VEGFR-2), ultimately leading to the observed anti-inflammatory or anticancer effects. mdpi.comnih.gov

For compounds targeting tubulin, the mechanism involves the disruption of microtubule dynamics. nih.gov By binding to tubulin subunits, these molecules prevent their polymerization into microtubules. This leads to the breakdown of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death). nih.gov This antimitotic action is a well-established mechanism for cancer chemotherapy. mdpi.com

Impact of Structural Modifications on Molecular Recognition and Selectivity

The potency and selectivity of this compound are determined by the interplay of its three key structural components: the isoxazole core, the 3-amino group, and the 5-(3-bromo-5-fluorophenyl) substituent.

The Isoxazole Core: The isoxazole ring serves as a rigid scaffold that correctly orients the functional groups for optimal interaction with the target. Its electronic properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, are crucial for binding. acs.orgdundee.ac.uk The relative positioning of the substituents (e.g., 3,5-disubstitution) is critical for fitting into specific binding pockets.

The 3-Amino Group: The amino group is a key pharmacophoric feature. Studies on related aminoisoxazoles have shown that an unsubstituted amino group is often essential for potent biological activity. nih.gov This group can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the target's active site, such as the hinge region of kinases or polar residues in the colchicine (B1669291) site of tubulin. nih.govmdpi.com

The 5-(3-Bromo-5-fluorophenyl) Group: The nature and substitution pattern of the phenyl ring at the 5-position significantly influence affinity and selectivity.

Halogen Substituents: The bromine and fluorine atoms on the phenyl ring have a strong impact on the compound's properties. Their electron-withdrawing nature and ability to form halogen bonds can enhance binding affinity. mdpi.com In docking studies of a related triazole, the bromine atom was shown to form halogen bond interactions with residues in the tubulin binding site. mdpi.com However, the effect of substituents can be target-dependent. For example, while halogen atoms can be beneficial, some QSAR studies on VEGFR-2 inhibitors suggest that electron-donating groups on the phenyl ring are preferred for activity. nih.gov

Substitution Pattern: The meta (3,5) substitution pattern on the phenyl ring determines the vector and orientation in which the halogens project into the binding pocket, influencing selectivity for different targets.

The table below outlines the key structural features and their typical impact on molecular interactions.

| Structural Feature | Role in Molecular Recognition & Selectivity | Supporting Evidence/Examples |

|---|---|---|

| Isoxazole Ring | Rigid scaffold for orienting substituents; participates in hydrogen bonding and π-stacking. | Used as a bioisosteric replacement for imidazole in p38 inhibitors. nih.gov |

| 3-Amino Group | Acts as a critical hydrogen bond donor. Unsubstituted form is often required for high potency. | Essential for potent antitubulin activity in diarylisoxazoles. nih.gov Forms H-bonds with kinase hinge regions. |

| 5-Aryl Group (General) | Occupies hydrophobic pockets; substituents modulate affinity and selectivity. | Phenyl ring of p38 inhibitors occupies a key hydrophobic pocket. mdpi.com |

| Bromo & Fluoro Substituents | Electron-withdrawing effects; potential for halogen bonding, enhancing affinity. | Bromine atom on a related triazole forms halogen bonds with tubulin residues. mdpi.com |

Identification of Key Pharmacophoric Features of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocyclic scaffold in medicinal chemistry, recognized for its role as an active pharmacophore in a multitude of clinically significant drugs. eurekaselect.comnih.gov Its value stems from a combination of its aromatic character, specific electronic properties, and the spatial arrangement of its heteroatoms, which allows for diverse interactions with biological targets. Structure-Activity Relationship (SAR) and quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the key features that govern the biological activity of isoxazole-containing compounds. mdpi.comnih.gov

A primary pharmacophoric feature of the isoxazole ring is the presence of adjacent nitrogen and oxygen atoms. This arrangement creates a distinct electronic environment and provides sites for crucial intermolecular interactions, particularly hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, while the oxygen atom also influences the electronic distribution of the ring. This capacity for hydrogen bonding is critical for the orientation and binding of isoxazole derivatives within the active sites of proteins and enzymes. rsc.org

The aromatic nature of the isoxazole ring contributes to its stability and allows it to participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. However, a unique and synthetically useful feature is the relatively weak nitrogen-oxygen bond. researchgate.netnih.gov This bond can be cleaved under certain reductive or basic conditions, making the isoxazole ring not only a stable scaffold for molecular recognition but also a versatile synthetic intermediate. researchgate.netnih.gov

For instance, in a series of isoxazole derivatives targeting the Farnesoid X receptor (FXR), 3D-QSAR modeling revealed that hydrophobic groups at the R2 position and electronegative groups at the R3 position are crucial for agonistic activity. researchgate.net Similarly, for isoxazole-based inhibitors of Casein Kinase 1 (CK1), a 3,4-diaryl-isoxazole core serves as the primary scaffold, with modifications extending into the ribose pocket of the ATP binding site to enhance potency and selectivity. nih.govnih.gov The orientation of aryl groups at different positions can significantly impact activity; for example, 4,5-diarylisoxazoles showed greater antimitotic activity than 3,4-diarylisoxazoles in one study. nih.gov

A summary of these key pharmacophoric features is presented in the table below.

| Pharmacophoric Feature | Position/Component | Importance in Molecular Interactions | Supporting Evidence |

| Hydrogen Bond Acceptor | Isoxazole Nitrogen | Orientation and anchoring in the target's active site. | General principle for heterocyclic scaffolds. |

| Aromatic System | Isoxazole Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp). | Contributes to binding affinity. researchgate.net |

| Hydrophobic Moieties | Substituents (e.g., at R2) | Interaction with hydrophobic pockets in the target protein. | Crucial for FXR agonist activity. researchgate.net |

| Electronegative Groups | Substituents (e.g., at R3) | Enhance binding affinity through polar interactions. | Important for FXR agonist activity. researchgate.net |

| Electron-Withdrawing Groups | Phenyl Substituents | Can increase potency for specific targets. | Observed in sPLA2 inhibitors. nih.gov |

| Electron-Donating Groups | Phenyl Substituents | Can confer specific properties like antioxidant activity. | SAR of antioxidant isoxazoles. rsc.org |

These studies collectively underscore that the isoxazole scaffold is not merely a passive linker but an active and tunable pharmacophoric element. The strategic placement of substituents allows for the fine-tuning of a compound's steric, electronic, and hydrophobic properties to optimize interactions with a specific biological target.

Future Research Directions and Unexplored Avenues for 5 3 Bromo 5 Fluorophenyl Isoxazol 3 Amine

Development of Novel and Efficient Synthetic Pathways for the Compound

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine and its derivatives. While classical methods for isoxazole (B147169) synthesis, such as the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or 1,3-dipolar cycloadditions, are well-established, there is a continuous need for improvement. wikipedia.org

Key areas for advancement include:

Green Chemistry Approaches: Exploring the use of aqueous reaction media, biodegradable catalysts, and energy-efficient methods like microwave irradiation can lead to more sustainable synthetic routes. rsc.orgmdpi.com

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher yields, improved purity, and safer handling of intermediates.

Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, could facilitate the key bond-forming reactions in the synthesis of the isoxazole ring and the introduction of the substituted phenyl group. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, increased safety. | Use of water as a solvent, biodegradable catalysts. mdpi.com |

| Flow Chemistry | Improved reaction control, higher yields, enhanced safety. | Optimization of reactor design and reaction conditions. |

| Novel Catalysis | Increased efficiency, novel transformations. | Development of new metal-based and organocatalysts. rsc.org |

Exploration of Undiscovered Molecular Targets and Biological Pathways

The diverse biological activities of isoxazole derivatives suggest that this compound could interact with a variety of molecular targets. rsc.orgnih.gov Future research should aim to identify these targets and elucidate the biological pathways involved.

Promising areas of investigation include:

Kinase Inhibition: Many heterocyclic compounds are known to be kinase inhibitors, and this compound could be screened against a panel of kinases to identify potential anticancer or anti-inflammatory targets.

Enzyme Inhibition: The isoxazole scaffold could serve as a template for designing inhibitors of other enzymes, such as cyclooxygenases (COX) or aminopeptidases. nih.gov

Receptor Modulation: The compound could be investigated for its ability to modulate the activity of various receptors, including those involved in neurotransmission or immune responses.

Advanced Applications of Computational Methodologies in Design and Prediction

Computational tools are indispensable in modern drug discovery for predicting the properties of new compounds and guiding their design. For this compound, these methods can be applied to:

Molecular Docking: To predict the binding affinity and mode of interaction of the compound with potential biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): To establish a correlation between the structural features of the compound and its biological activity, which can guide the design of more potent analogs.

ADME/Toxicity Prediction: To assess the absorption, distribution, metabolism, excretion, and toxicity properties of the compound in silico, helping to prioritize candidates for further development. mdpi.com

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Predicting binding to biological targets. | Identification of potential protein targets. mdpi.com |

| QSAR | Correlating structure with biological activity. | Design of more potent derivatives. |

| ADME/Tox Prediction | Assessing drug-like properties. | Early identification of potential liabilities. mdpi.com |

Utilization of the Compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. This compound, if found to have a specific and potent biological activity, could be developed into a valuable chemical probe. This would involve:

Affinity and Selectivity Profiling: Demonstrating that the compound binds with high affinity to its intended target and has minimal off-target effects.

Mechanism of Action Studies: Elucidating how the compound modulates the function of its target and the downstream cellular consequences.

Development of Analogs: Synthesizing analogs with modifications that allow for techniques like photoaffinity labeling to identify the direct binding partners of the compound in a cellular context. wikipedia.org

Integration with Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Methodologies for Target Identification

Modern drug discovery platforms like Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) technology can accelerate the identification of new drug targets and lead compounds.

Fragment-Based Drug Discovery (FBDD): The isoxazole core of this compound could serve as a starting fragment in an FBDD campaign. escholarship.orgfrontiersin.org By screening a library of such fragments, researchers can identify weak binders to a target of interest and then grow or link these fragments to create more potent molecules. researchgate.net

DNA-Encoded Library (DEL) Technology: This technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode. digitellinc.comresearchgate.nethku.hk The isoxazole scaffold could be incorporated into a DEL, enabling the rapid screening of billions of related molecules against a wide range of protein targets to identify novel binders. x-chemrx.comnih.gov

Development of Supramolecular Assemblies involving the Isoxazole Scaffold

Supramolecular chemistry, the study of non-covalent interactions between molecules, offers exciting possibilities for creating novel materials and drug delivery systems. The isoxazole ring, with its potential for hydrogen bonding and other non-covalent interactions, could be used to construct supramolecular assemblies. Future research in this area could explore:

Self-Assembling Nanostructures: Designing derivatives of this compound that can self-assemble into well-defined nanostructures like nanotubes or vesicles for applications in drug delivery or materials science.

Host-Guest Chemistry: Investigating the ability of the isoxazole scaffold to act as a host for specific guest molecules, which could have applications in sensing or catalysis.

Crystal Engineering: Studying the solid-state packing of the compound and its derivatives to understand and control their physical properties.

Q & A

Q. What are the standard synthetic routes for 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the bromo-fluorophenyl moiety to the isoxazole core. Optimization involves:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) to enhance coupling efficiency .

- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor intermediates via TLC .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., bromo and fluoro chemical shifts at δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 283.0) .

- HPLC : Reverse-phase C18 columns assess purity (>97%) with UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Antimicrobial Screening : Test against Gram-positive/negative bacteria using MIC assays; fluoro and bromo groups enhance membrane penetration .

- Fluorescent Probes : Modify the isoxazole core with electron-withdrawing groups for imaging applications (e.g., live-cell tracking) .

Advanced Research Questions

Q. How do structural modifications at the bromo and fluoro positions influence the compound's biological activity?

- Methodological Answer :

- SAR Studies : Replace bromine with iodine (via Ullmann coupling) to assess halogen size impact on target binding. Fluorine’s electronegativity enhances metabolic stability; compare activity using IC₅₀ assays .

- Crystallography : Co-crystallize derivatives with target enzymes (e.g., kinases) to map steric and electronic interactions .

Q. How to address discrepancies in spectroscopic data during characterization (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Isotopic Pattern Analysis : Bromine (¹⁰⁹Br/⁸¹Br) causes doublets in MS; inconsistent ratios suggest impurities .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from regioisomers .

- Elemental Analysis : Confirm C/H/N/Br/F ratios to rule out residual solvents .

Q. What methodologies assess the environmental fate and degradation products of this compound?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze degradation via LC-MS for brominated byproducts .

- Microbial Degradation : Incubate with soil microbiota (OECD 301B protocol) to quantify CO₂ evolution and persistent metabolites .

Q. How to optimize cross-coupling reactions for introducing substituents on the isoxazole ring?

- Methodological Answer :

- Ligand Screening : Test bidentate ligands (e.g., XPhos) to improve Pd catalyst turnover in Suzuki reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) while maintaining yield (85–90%) .

Q. What strategies mitigate side reactions (e.g., dehalogenation) during synthesis of halogenated isoxazole derivatives?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines to prevent oxidative debromination .

- Low-Temperature Quenching : Halt reactions at 0°C to minimize β-hydride elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.